Deprotonation Behavior in Different Solvents: A Key Analytical and Process Distinction
The deprotonation behavior of 6-bromo-2-naphthoic acid (BNA) is highly solvent-dependent, a critical factor for analytical method development and reaction optimization. Quantum-chemical calculations determined the enthalpy of dissociation (bond-dissociation energy) to be 183.2 kcal/mol in methanol, 200.2 kcal/mol in THF, and 205.4 kcal/mol in ethyl acetate [1]. This demonstrates that anion formation is most intensive in methanol due to its higher polarity, directly impacting UV-Vis spectral properties and reactivity .
| Evidence Dimension | Enthalpy of dissociation (Bond-dissociation energy) |
|---|---|
| Target Compound Data | 183.2 kcal/mol (in methanol), 200.2 kcal/mol (in THF), 205.4 kcal/mol (in ethyl acetate) |
| Comparator Or Baseline | Solvent systems: Methanol, THF, Ethyl acetate |
| Quantified Difference | The enthalpy of dissociation is 17.0 kcal/mol higher in THF and 22.2 kcal/mol higher in ethyl acetate compared to methanol. |
| Conditions | Quantum-chemical calculations for BNA dissolved in the specified solvents [1] |
Why This Matters
This quantitative solvent-dependent behavior dictates the optimal conditions for analytical quantification and can be exploited to control the compound's reactivity in solution-phase synthesis, making it a superior choice when precise control over deprotonation is required.
- [1] Gryczynski, I. et al. (2020) Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117854. View Source
